Isobutyl alpha-cyano-3,4-methylenedioxycinnamate
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Overview
Description
Isobutyl alpha-cyano-3,4-methylenedioxycinnamate is a chemical compound with the molecular formula C15H15NO4 and a molecular weight of 273.28 g/mol . It is characterized by a yellowish crystalline powder appearance and has a melting point of 147-150°C . This compound is known for its unique structure, which includes a methylenedioxy group and a cyano group attached to a cinnamate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl alpha-cyano-3,4-methylenedioxycinnamate typically involves the reaction of isobutyl bromide with alpha-cyano-3,4-methylenedioxycinnamic acid under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Isobutyl alpha-cyano-3,4-methylenedioxycinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methylenedioxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isobutyl alpha-cyano-3,4-methylenedioxycinnamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Isobutyl alpha-cyano-3,4-methylenedioxycinnamate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems . The methylenedioxy group can also interact with enzymes and proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Isobutyl alpha-cyano-3,4-methylenedioxybenzoate: Similar structure but with a benzoate backbone.
Isobutyl alpha-cyano-3,4-methylenedioxyphenylacetate: Similar structure but with a phenylacetate backbone.
Uniqueness
Isobutyl alpha-cyano-3,4-methylenedioxycinnamate is unique due to its cinnamate backbone, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-methylpropyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-10(2)8-18-15(17)12(7-16)5-11-3-4-13-14(6-11)20-9-19-13/h3-6,10H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYWTHILBDBFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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